2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves the reaction of indole derivatives with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar chemical properties.
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroiodide form also enhances its solubility and stability, making it particularly useful in various research applications .
Properties
IUPAC Name |
(2-phenyl-1H-indol-3-yl) carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.HI/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10;/h1-9,18H,(H3,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLMGTKRPNZPON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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